![molecular formula C14H14BrN B3015878 N-[(3-bromophenyl)methyl]-N-methylaniline CAS No. 16547-15-2](/img/structure/B3015878.png)
N-[(3-bromophenyl)methyl]-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(3-bromophenyl)methyl]-N-methylaniline” is a chemical compound with the molecular formula C14H14BrN . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “N-[(3-bromophenyl)methyl]-N-methylaniline” can be represented by the InChI code: 1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 . This indicates that the molecule consists of a bromophenyl group and a methylaniline group connected by a methylene bridge .Physical And Chemical Properties Analysis
“N-[(3-bromophenyl)methyl]-N-methylaniline” has a molecular weight of 276.18 .科学的研究の応用
Organoboron Chemistry and Cross-Coupling Reactions
Borinic acids, including diarylborinic acids, are a subclass of organoborane compounds. They find applications in cross-coupling reactions, where they serve as versatile reagents for forming carbon-carbon bonds. Specifically, borinic acids participate in Suzuki-Miyaura cross-coupling and other related transformations. Researchers have explored their use in the synthesis of complex organic molecules and functional materials .
Catalysis
Borinic acids exhibit enhanced Lewis acidity compared to boronic acids due to their unique structure. As a result, they can act as efficient catalysts in various reactions. For instance, they catalyze regioselective functionalization of diols, carbohydrates, and epoxides. Their ability to coordinate with alcohols, diols, and amino alcohols makes them valuable in designing new catalytic processes .
Medicinal Chemistry
While borinic acids are less studied than boronic acids, they hold promise as bioactive compounds. Researchers have explored their potential in drug discovery and medicinal chemistry. Their distinct reactivity patterns and coordination abilities make them interesting candidates for developing novel pharmaceutical agents .
Polymer Chemistry
Borinic acids can be incorporated into polymer structures, influencing their properties. Researchers have investigated their role in polymerization reactions and the resulting materials. By tuning the borinic acid content, it is possible to modify polymer properties such as solubility, mechanical strength, and thermal stability .
Optoelectronics Materials
The unique electronic properties of borinic acids make them intriguing for optoelectronic applications. Researchers have explored their use in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. By incorporating borinic acid derivatives into device architectures, it is possible to enhance performance and efficiency .
Phthalocyanine Synthesis
3-(3-Bromophenyl)propionic acid, a derivative of N-[(3-bromophenyl)methyl]-N-methylaniline, has been employed in the synthesis and characterization of monoisomeric phthalocyanines. These compounds play a crucial role in dye-sensitized solar cells, photodynamic therapy, and other applications. The bromine-substituted aromatic ring contributes to the phthalocyanine’s properties .
作用機序
Target of Action
Similar compounds, such as benzamide derivatives, have been found to interact with various receptors and enzymes
Mode of Action
Bromophenols, which share a similar structure, are produced by electrophilic halogenation of phenol with bromine This suggests that the compound might interact with its targets through electrophilic substitution reactions
Biochemical Pathways
It’s worth noting that bromophenols and similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This could imply potential involvement in biochemical pathways related to carbon-carbon bond formation or modification.
Pharmacokinetics
The compound’s molecular weight (18605 g/mol) and its predicted water solubility (30407 mg/L) suggest that it might be well-absorbed and distributed in the body . Further pharmacokinetic studies are needed to confirm these predictions and to understand the compound’s metabolism and excretion.
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
The action of N-[(3-bromophenyl)methyl]-N-methylaniline could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions, in which similar compounds are involved, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a wide range of conditions.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPJOPNFFJIBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-N-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B3015797.png)
![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B3015798.png)
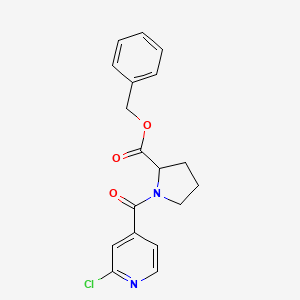
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015800.png)
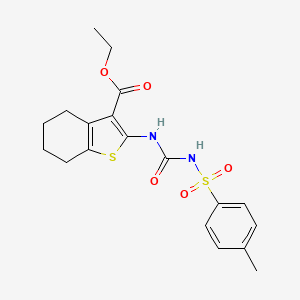
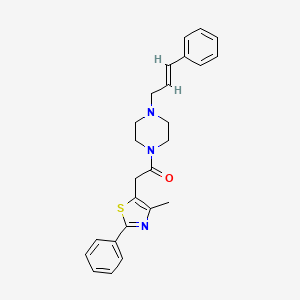
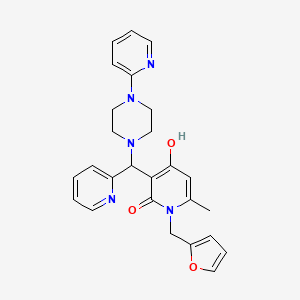
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)
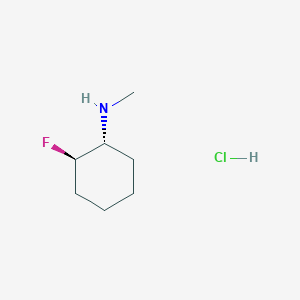
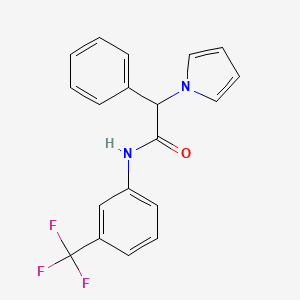
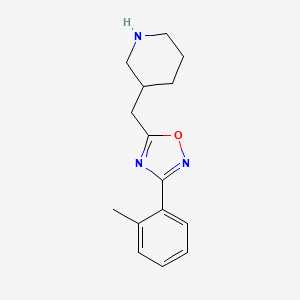

![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)